molecular formula C19H18N2O5 B5105477 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid

2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid

Cat. No. B5105477
M. Wt: 354.4 g/mol
InChI Key: ZPLIZVYEMQQCPU-UHFFFAOYSA-N
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Description

2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid, also known as NPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPB is a member of the benzophenone family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has also been shown to activate the AMPK pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. Additionally, 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid is its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. However, one limitation of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid. One direction is to further explore its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. Another direction is to investigate its mechanism of action in more detail. Additionally, future studies could focus on developing more efficient synthesis methods for 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid and improving its solubility in aqueous solutions.

Synthesis Methods

2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of benzoyl chloride with 3-nitro-4-(1-piperidinyl)aniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-nitro-4-(1-piperidinyl)boronic acid with 2-bromo-4'-nitrobenzoic acid in the presence of a palladium catalyst.

Scientific Research Applications

2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(14-6-2-3-7-15(14)19(23)24)13-8-9-16(17(12-13)21(25)26)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLIZVYEMQQCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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